molecular formula C13H16O4 B3374269 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid CAS No. 1018054-02-8

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid

Cat. No.: B3374269
CAS No.: 1018054-02-8
M. Wt: 236.26 g/mol
InChI Key: IIHOORNILCTRKW-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a benzodioxepin ring system attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid typically involves the formation of the benzodioxepin ring followed by the attachment of the butanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepin ring. Subsequent reactions, such as esterification or amidation, can be used to introduce the butanoic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxepin ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-13(15)4-1-3-10-5-6-11-12(9-10)17-8-2-7-16-11/h5-6,9H,1-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHOORNILCTRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CCCC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Reactant of Route 3
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Reactant of Route 4
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Reactant of Route 5
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid

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